molecular formula C11H14 B12996274 2-Methyl-4-phenyl-1-butene CAS No. 6683-51-8

2-Methyl-4-phenyl-1-butene

Cat. No.: B12996274
CAS No.: 6683-51-8
M. Wt: 146.23 g/mol
InChI Key: SNOWWVSDFCWQJK-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1-butene is an organic compound with the molecular formula C11H14. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by a phenyl group attached to the fourth carbon of a butene chain, with a methyl group on the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-phenyl-1-butene can be synthesized through various methods. One common approach involves the alkylation of benzene with 2-methyl-3-buten-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-methyl-4-phenylbutane. This process uses a metal catalyst, such as platinum or palladium, under high temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-1-butene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the formation of 2-methyl-4-phenylbutane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is typically used for reduction reactions.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 2-methyl-4-phenyl-1-butanol, 2-methyl-4-phenylbutanal, or 2-methyl-4-phenylbutanoic acid.

    Reduction: The major product is 2-methyl-4-phenylbutane.

    Substitution: Various substituted phenyl derivatives can be formed, such as 2-methyl-4-bromo-1-butene.

Scientific Research Applications

2-Methyl-4-phenyl-1-butene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: This compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-1-butene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts hydrogen atoms, resulting in the saturation of the carbon-carbon double bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-buten-1-ylbenzene
  • 3-Methyl-4-phenyl-1-butene
  • 4-Phenyl-1-butene

Uniqueness

2-Methyl-4-phenyl-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both a phenyl group and a methyl group on the butene chain influences its reactivity and makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-methylbut-3-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOWWVSDFCWQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216953
Record name 2-Methyl-4-phenyl-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6683-51-8
Record name 2-Methyl-4-phenyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenethylpropene
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Record name 2-Methyl-4-phenyl-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-phenyl-1-butene
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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